molecular formula C20H19NO3 B214704 1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214704
M. Wt: 321.4 g/mol
InChI Key: DLOZXSUWIHBYRE-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound belongs to the class of indole derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects
1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to exhibit a wide range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations and to conduct toxicity studies before using it in experiments.

Future Directions

There are several future directions for the study of 1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to investigate the potential toxicity of this compound and to optimize its synthesis method for maximum yield.

Synthesis Methods

The synthesis of 1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be achieved by the condensation of 3-acetyl-2-oxindole with benzaldehyde followed by the reduction of the resulting product with sodium borohydride. This synthesis method has been reported in several research articles and has been optimized for maximum yield.

Scientific Research Applications

1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

1-ethyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1-ethyl-3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one

InChI

InChI=1S/C20H19NO3/c1-2-21-18-11-7-6-10-17(18)20(24,19(21)23)14-16(22)13-12-15-8-4-3-5-9-15/h3-13,24H,2,14H2,1H3/b13-12-

InChI Key

DLOZXSUWIHBYRE-SEYXRHQNSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC=CC=C3)O

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Origin of Product

United States

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